

Spectroscopic Analysis of 2-Iodo-5-methylbenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Iodo-5-methylbenzenesulfonic acid

Cat. No.: B171916

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **2-Iodo-5-methylbenzenesulfonic acid** (CAS RN: 139778-27-1), a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a combination of predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, and experimental data for a closely related analogue, 2-Iodo-5-methylbenzoic acid, for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). These data points are crucial for the structural elucidation and quality control of this important chemical entity.

Predicted ^1H and ^{13}C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the predicted chemical shifts for the protons (^1H) and carbon atoms (^{13}C) of **2-Iodo-5-methylbenzenesulfonic acid**. These predictions are based on established principles of NMR spectroscopy and analysis of similar molecular structures.

Table 1: Predicted ^1H NMR Spectral Data for **2-Iodo-5-methylbenzenesulfonic acid**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.0	d	1H	Aromatic H
~7.5	dd	1H	Aromatic H
~7.2	d	1H	Aromatic H
~2.4	s	3H	-CH ₃
~11-13	br s	1H	-SO ₃ H

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectral Data for **2-Iodo-5-methylbenzenesulfonic acid**

Chemical Shift (ppm)	Assignment
~145	Aromatic C-S
~142	Aromatic C-I
~140	Aromatic C-CH ₃
~135	Aromatic C-H
~132	Aromatic C-H
~128	Aromatic C-H
~21	-CH ₃

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. The following data is for the analogous compound, 2-Iodo-5-methylbenzoic acid, and is expected to show similar characteristic peaks for the aromatic and methyl groups, with the key difference being the sulfonic acid group instead of a carboxylic acid group. The characteristic S=O stretching vibrations for a sulfonic acid typically

appear in the regions of $1350\text{-}1470\text{ cm}^{-1}$ (asymmetric) and $1140\text{-}1180\text{ cm}^{-1}$ (symmetric). The broad O-H stretch of the sulfonic acid is expected between $2800\text{-}3200\text{ cm}^{-1}$.[\[1\]](#)

Table 3: IR Spectral Data for 2-Iodo-5-methylbenzoic acid

Wavenumber (cm^{-1})	Intensity	Assignment
~3000	Strong, Broad	O-H Stretch (Carboxylic Acid)
~2920	Medium	C-H Stretch (Aromatic)
~1700	Strong	C=O Stretch (Carboxylic Acid)
~1600, ~1470	Medium	C=C Stretch (Aromatic)
~1300	Medium	C-O Stretch / O-H Bend
~820	Strong	C-H Bend (Aromatic)

Data obtained from the NIST WebBook for 2-Iodo-5-methylbenzoic acid.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. The following data is for the analogous compound, 2-Iodo-5-methylbenzoic acid. The molecular ion peak for **2-Iodo-5-methylbenzenesulfonic acid** is expected at m/z 298 (for the most common isotopes).

Table 4: Mass Spectrometry Data for 2-Iodo-5-methylbenzoic acid

m/z	Relative Intensity (%)	Assignment
262	100	[M] ⁺ (Molecular Ion)
245	40	[M-OH] ⁺
217	25	[M-COOH] ⁺
117	30	[M-I-CO] ⁺
91	50	[C ₇ H ₇] ⁺

Data obtained from the NIST WebBook for 2-Iodo-5-methylbenzoic acid.[\[2\]](#)

Experimental Protocols

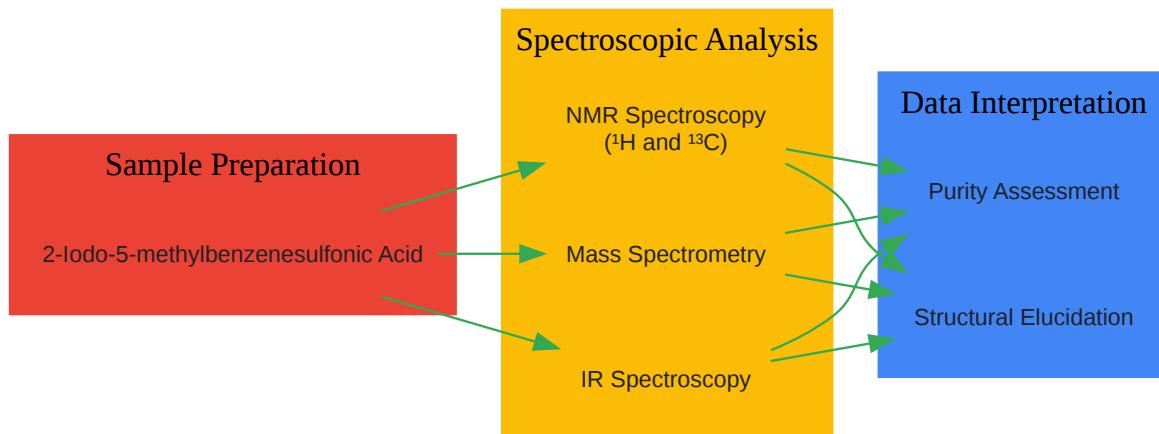
Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of solid aromatic sulfonic acids involves the following steps:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical to ensure sample solubility and to avoid interfering signals.
- Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher). Standard acquisition parameters are used for both ¹H and ¹³C NMR.
- Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw data is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples like **2-Iodo-5-methylbenzenesulfonic acid**, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.[\[3\]](#)[\[4\]](#)[\[5\]](#)


- ATR-FTIR: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact. The IR spectrum is then recorded.[5]
- KBr Pellet: A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR spectrometer for analysis.[5]

Mass Spectrometry (MS)

For organic sulfonated compounds, Electrospray Ionization (ESI) is a common and effective ionization technique.[6][7]

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water mixture) at a low concentration (e.g., 1-10 µg/mL).
- Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
- Ionization: ESI is used to generate ions in the gas phase. This can be done in either positive or negative ion mode, though negative mode is often preferred for sulfonic acids.
- Mass Analysis: The ions are then separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 2-Iodo-5-methylbenzoic acid [webbook.nist.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Iodo-5-methylbenzenesulfonic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b171916#2-iodo-5-methylbenzenesulfonic-acid-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com